1-(Chloroacetyl)-2-methylindoline-5-sulfonamide
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Overview
Description
1-(Chloroacetyl)-2-methylindoline-5-sulfonamide is a chemical compound that belongs to the class of indoline derivatives Indoline derivatives are significant due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide typically involves the reaction of 2-methylindoline-5-sulfonamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(Chloroacetyl)-2-methylindoline-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indoline ring can undergo oxidation to form indole derivatives, while reduction reactions can modify the sulfonamide group.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloroacetyl)-2-methylindoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-2-methylindoline-5-sulfonamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indoline ring structure allows for interactions with various biological receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
1-(Chloroacetyl)-2-methylindoline-5-sulfonamide can be compared with other indoline derivatives and sulfonamide compounds. Similar compounds include:
1-(Chloroacetyl)-indoline-5-sulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methylindoline-5-sulfonamide: Lacks the chloroacetyl group, resulting in different chemical properties and applications.
Chloroacetyl chloride: A simpler compound used in the synthesis of various derivatives, including this compound.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(2-chloroacetyl)-2-methyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-7-4-8-5-9(18(13,16)17)2-3-10(8)14(7)11(15)6-12/h2-3,5,7H,4,6H2,1H3,(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGHRRHYJWPHAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1C(=O)CCl)C=CC(=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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